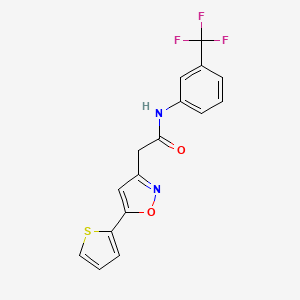

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2S/c17-16(18,19)10-3-1-4-11(7-10)20-15(22)9-12-8-13(23-21-12)14-5-2-6-24-14/h1-8H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJNKWJIDJWDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Thiophene Ring Introduction: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Acetamide Formation: The final step involves the acylation of the isoxazole-thiophene intermediate with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features may interact with biological targets, offering possibilities for the design of new pharmaceuticals with improved efficacy and selectivity.

Industry

In the materials science industry, this compound could be used in the development of novel polymers or as a component in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

Thiadiazole and Benzothiazole Derivatives

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ():

This analog replaces the isoxazole-thiophene system with a 1,3,4-thiadiazole ring. The synthesis employs EDC/HOBt coupling, a method applicable to the target compound. The thiadiazole’s sulfur atoms may enhance metal-binding properties, differing from the isoxazole-thiophene’s electronic profile. Biological data are unspecified, but the trifluoromethylphenyl group is retained. - Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core instead of isoxazole-thiophene. Benzothiazoles are known for antimicrobial and anticancer activities. The trifluoromethyl group here is positioned on the benzothiazole, whereas the target compound places it on the phenylacetamide. Patent claims highlight pharmaceutical salts and solvates, suggesting formulation advantages that could extend to the target compound .

Furopyrrole and Triazole Derivatives

- N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]carboxhydrazides (): These compounds use a furopyrrole-carboxhydrazide scaffold. While structurally distinct, they share the 3-(trifluoromethyl)phenyl group. The most active derivatives (e.g., 6c, R = 4-NO₂) inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with electron-withdrawing substituents (NO₂, I) enhancing activity. This suggests that the target compound’s thiophene and isoxazole (moderate electron-withdrawing groups) may confer moderate PET inhibition, though experimental validation is needed .

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) is reported. The furan-triazole system differs from the target’s isoxazole-thiophene, but both utilize heterocycles for bioactivity.

Functional Group and Substituent Effects

- Trifluoromethyl Positioning: In N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives (), the trifluoromethyl group is part of a dihydroisoxazole pesticidal scaffold. The target compound’s trifluoromethyl group on the phenylacetamide may offer similar stability but different target interactions .

- Acetamide Linkers :

AMG 517 and AMG628 () are acetamide-based G protein-coupled receptor modulators with benzothiazole-pyrimidine systems. Their success underscores the acetamide bridge’s versatility in drug design, suggesting the target compound could be optimized for receptor binding .

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance PET inhibition in carboxhydrazides . The target’s CF₃ and thiophene may offer moderate activity.

- Anti-exudative analogs () achieve efficacy at low doses, suggesting the target compound’s heterocycles could be optimized for similar potency.

Biological Activity

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current knowledge regarding its biological activity, including data from various studies and case analyses.

Chemical Structure

The compound consists of a thiophene ring fused with an isoxazole moiety and a trifluoromethyl-substituted phenyl group, which contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including antiviral, anticancer, and anticonvulsant effects.

Antiviral Activity

A study highlighted the effectiveness of heterocyclic compounds against various viral targets. While specific data on the target compound's antiviral activity was limited, the presence of isoxazole and thiophene rings has been associated with enhanced antiviral properties in other derivatives. For instance, certain thiazolidinone derivatives showed significant efficacy against viral replication, suggesting that similar mechanisms might be applicable to our compound of interest .

Anticancer Activity

In vitro studies have demonstrated that compounds with trifluoromethyl groups can exhibit potent anticancer properties. For example, another trifluoromethyl-containing compound was shown to inhibit FLT3-ITD-positive acute myeloid leukemia cell lines with GI50 values ranging from 30-80 nM. The mechanism involved suppression of FLT3 phosphorylation and induction of apoptosis, indicating that our target compound may also possess similar mechanisms of action against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can be analyzed through SAR studies. The presence of the thiophene and isoxazole moieties is crucial for enhancing biological activity. Research has shown that modifications in substituents on these rings can lead to significant changes in potency and selectivity against specific biological targets.

| Compound | Biological Activity | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | Potential antiviral/anticancer | Not specified | Suppression of kinase activity |

| Thiazolidinone derivatives | Antiviral | IC50 values ranging from 0.20 to 0.35 μM | Inhibition of viral replication |

| Trifluoromethyl-containing compounds | Anticancer | GI50 values of 30-80 nM | Induction of apoptosis |

Case Studies

- Antiviral Screening : In a series of antiviral assays, compounds structurally similar to our target showed promising results against various viral strains, particularly those affecting RNA polymerase activity.

- Anticancer Efficacy : A study involving a trifluoromethyl derivative demonstrated selective inhibition in cancer cell lines while sparing normal cells, suggesting a therapeutic window that could be beneficial for further development.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide be optimized for reproducibility?

- Methodology :

- Reagent Selection : Use chloroacetyl chloride and triethylamine in dioxane or 1,4-dioxane as a solvent, as these conditions are effective for analogous acetamide syntheses (e.g., reflux at 20–25°C for 4 hours) .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track reaction progression and ensure completion before workup .

- Purification : Recrystallize the product from ethanol-DMF mixtures or pet-ether to enhance purity .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis :

- 1H/13C NMR : Characterize aromatic protons (e.g., thiophene and isoxazole protons at δ 6.5–8.0 ppm) and carbonyl groups (acetamide C=O at ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the molecular formula .

- Elemental Analysis : Verify C, H, N, S, and F content to ensure purity (>95%) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s pharmacological potential (e.g., anti-inflammatory or anticancer activity)?

- Methodology :

- In Vitro Models :

- Anti-inflammatory : Use LPS-induced TNF-α/IL-6 assays in RAW 264.7 macrophages, with IC50 calculations .

- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing viability to controls .

- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., Bax/Bcl-2 ratio) or NF-κB pathway modulation .

Q. What strategies resolve contradictions in biological activity data (e.g., variable potency across studies)?

- Methodology :

- Orthogonal Assays : Combine MTT with colony formation or flow cytometry to cross-validate cytotoxicity .

- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Solubility Optimization : Use DMSO or PEG-400 to improve compound solubility in biological buffers, reducing false negatives .

Q. How can structure-activity relationship (SAR) studies be structured to refine this compound’s efficacy?

- Methodology :

- Derivatization : Synthesize analogs with modifications to the thiophene (e.g., substituents at C5) or trifluoromethylphenyl groups .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding moieties (e.g., isoxazole’s hydrogen-bonding capacity) .

- In Vivo Testing : Prioritize analogs with <10 µM IC50 in vitro for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. What computational approaches predict this compound’s electronic or optical properties for material science applications?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

- UV-Vis Spectroscopy : Compare experimental λmax (e.g., in DCM) with TD-DFT-predicted electronic transitions .

- Molecular Dynamics (MD) : Simulate interactions with polymers or nanoparticles to assess compatibility in optoelectronic devices .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.